Methyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of Functional Groups: The acetyl, methoxyphenylsulfonyl, and carboxylate groups are introduced through a series of substitution and addition reactions. These steps often require specific reagents such as acetyl chloride, methoxyphenylsulfonyl chloride, and methyl chloroformate.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule. This step may require catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are explored for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-{acetyl[(4-hydroxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-{acetyl[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-{acetyl[(4-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Methyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
methyl 5-[acetyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO7S/c1-12-19(20(23)27-4)17-11-14(5-10-18(17)28-12)21(13(2)22)29(24,25)16-8-6-15(26-3)7-9-16/h5-11H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJSCNJCTMXDIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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